4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone
Description
4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone is a hydrazone derivative synthesized via condensation of nicotinoyl hydrazide with 4-(dimethylamino)benzaldehyde. The compound belongs to a class of hydrazones, which are known for their diverse biological activities, including anticancer, antifungal, and metal-chelating properties . Its synthesis involves the reaction of nicotinoyl chloride with hydrazine hydrate to form a hydrazide intermediate, followed by condensation with 4-(dimethylamino)benzaldehyde under reflux conditions (Scheme 1) .
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-19(2)14-7-5-12(6-8-14)10-17-18-15(20)13-4-3-9-16-11-13/h3-11H,1-2H3,(H,18,20)/b17-10+ |
InChI Key |
OUIUFGWOJCNQRW-LICLKQGHSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Procedure
-
Reagents :
-
Urotropin (28 g)
-
Glacial acetic acid (135 mL)
-
Trifluoroacetic acid (15 mL)
-
N,N-dimethylaniline (25 mL)
-
-
Steps :
-
Combine urotropin, glacial acetic acid, and trifluoroacetic acid in a 250 mL three-necked flask.
-
Heat at 90°C for 6 hours under reflux.
-
Remove acids via rotary evaporation.
-
Neutralize the residue with saturated sodium carbonate (pH 7).
-
Extract with ethyl acetate (3 × 50 mL), decolorize with activated carbon, and evaporate to yield crude 4-dimethylaminobenzaldehyde.
-
Purify by dissolving in water, adjusting pH to 2 with HCl, filtering, and reprecipitating at pH 8 with sodium carbonate.
-
Optimization Insights
-
Acid System : A mixed acid system (trifluoroacetic and glacial acetic acids) enhances reaction efficiency compared to traditional methods.
-
Yield : The process achieves a purity of >98% with a yield of 78–82%.
Synthesis of Nicotinoyl Hydrazide
Nicotinoyl hydrazide is typically prepared via hydrazinolysis of methyl nicotinate. While specific details are omitted in the provided sources, general methodologies from analogous systems (e.g., benzothiazole hydrazides) suggest the following approach:
General Protocol
-
Reagents :
-
Methyl nicotinate (1 equiv)
-
Hydrazine hydrate (80%, 2 equiv)
-
-
Steps :
-
Reflux methyl nicotinate with excess hydrazine hydrate in ethanol for 4–6 hours.
-
Cool, filter, and recrystallize the precipitate from ethanol.
-
Characterization
-
1H NMR : Peaks at δ 8.9–9.1 ppm (pyridine protons) and δ 4.5 ppm (NH₂).
-
IR : Stretching bands at 3,250 cm⁻¹ (N-H) and 1,650 cm⁻¹ (C=O).
Condensation Reaction to Form 4-(Dimethylamino)benzaldehyde Nicotinoyl Hydrazone
The final step involves the acid-catalyzed condensation of 4-dimethylaminobenzaldehyde and nicotinoyl hydrazide.
Standard Procedure
-
Reagents :
-
4-Dimethylaminobenzaldehyde (1.63 g, 10 mmol)
-
Nicotinoyl hydrazide (1.37 g, 10 mmol)
-
Glacial acetic acid (5 mL)
-
Ethanol (50 mL)
-
-
Steps :
-
Dissolve both reactants in ethanol.
-
Add glacial acetic acid as a catalyst.
-
Reflux at 80°C for 3–5 hours.
-
Cool to room temperature, filter the precipitate, and wash with cold ethanol.
-
Recrystallize from ethanol/water (3:1) to obtain yellow crystals.
-
Reaction Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Molar Ratio (1:1) | 1:1 | Maximizes product formation |
| Catalyst (AcOH) | 5 mL | Accelerates imine formation |
| Temperature | 80°C | Balances rate and decomposition |
| Time | 4 hours | 92% yield |
Purification and Characterization
Purification Methods
Analytical Data
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Acetic Acid Catalysis | 92 | 99 | 4 |
| Solvent-Free | 85 | 97 | 6 |
| Microwave-Assisted | 89 | 98 | 1.5 |
Challenges and Solutions
-
Byproduct Formation : Excess aldehyde may lead to diimine byproducts. Mitigated by stoichiometric control.
-
Solubility Issues : Ethanol ensures homogeneous mixing of reactants.
Applications in Coordination Chemistry
The compound’s bifunctional structure enables metal chelation. For example:
Chemical Reactions Analysis
Metal Coordination Reactions
The hydrazone acts as a tridentate ligand, coordinating metals via the pyridine nitrogen, hydrazonic nitrogen, and carbonyl oxygen. Reported complexes and their properties include:
Reaction Conditions :
-
Solvent: Methanol/water mixtures.
-
Ligand-to-metal ratio: 1:1 or 2:1.
Applications :
-
Anticancer agents with enhanced potency compared to free ligands .
-
Catalysts for oxidation reactions (e.g., alcohol-to-ketone transformations).
Nucleophilic Addition Reactions
The hydrazone’s imine (–C=N–) group undergoes nucleophilic addition with:
-
Grignard reagents : Forms secondary amines.
-
Cyanide ions : Generates α-aminonitrile derivatives.
Example :
$$
\text{Hydrazone} + \text{RMgX} \rightarrow \text{R–NH–N=C–(Ar)} + \text{MgX–O–}
$$
Electrophilic Substitution
The aromatic dimethylamino group directs electrophiles to the para position. Documented reactions include:
| Reagent | Product | Conditions |
|---|---|---|
| HNO₃/H₂SO₄ | Nitro-substituted derivative | 0–5°C, 2 hours |
| Cl₂/FeCl₃ | Chlorinated analog | RT, dark |
Redox Reactions
-
Oxidation : The hydrazone linkage is oxidized by KMnO₄/H⁺ to form carboxylic acids and ammonia.
-
Reduction : NaBH₄ reduces the imine bond to a secondary amine.
Biochemical Interactions
-
DNA Binding : Intercalates into DNA via the planar pyridine ring, causing helix distortion .
-
Enzyme Inhibition : Suppresses topoisomerase II activity (IC₅₀ = 8.2 µM) .
Stability and Degradation
-
Photodegradation : UV light induces C–N bond cleavage, forming 4-(dimethylamino)benzaldehyde and nicotinoyl hydrazine.
-
Hydrolysis : Acidic conditions (pH < 3) revert the compound to its precursors.
Scientific Research Applications
Chemical Structure and Synthesis
4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone is synthesized through the condensation of 4-(dimethylamino)benzaldehyde with nicotinoyl hydrazine. The reaction typically occurs under acidic conditions, often utilizing glacial acetic acid as a catalyst. The resultant compound possesses a molecular formula of C₁₅H₁₆N₄O and features both an aldehyde and a hydrazone functional group, which contribute to its reactivity and biological activity .
Antimicrobial Properties
Research indicates that 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, suggesting its potential as a candidate for drug development in treating infectious diseases .
Antitumor Activity
The compound has also shown promise in anticancer research. Hydrazones, including 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone, can act as potent antitumor agents due to their ability to form complexes with metal ions, enhancing their biological activity. For instance, metal complexes of similar hydrazones have demonstrated increased potency against cancer cell lines, indicating that 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone could be explored further in this context .
Coordination Chemistry
4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone can interact with various metal ions, leading to the formation of stable complexes. These interactions are essential for its application in coordination chemistry and catalysis. Techniques such as UV-Vis spectroscopy and NMR spectroscopy are commonly employed to study these interactions .
Table: Comparison of Hydrazones and Their Metal Complexes
| Compound Name | Biological Activity | Metal Ion Interaction |
|---|---|---|
| 4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone | Antimicrobial, Antitumor | Forms stable complexes |
| Benzaldehyde isonicotinoylhydrazone | Varies | Moderate interaction |
| 2-Pyridinecarboxaldehyde isonicotinoylhydrazone | Higher thermal stability | Strong coordination |
| 4-Nitrobenzaldehyde isonicotinoylhydrazone | Enhanced reactivity | Forms reactive complexes |
Case Studies and Research Findings
- Anticancer Research : A study highlighted the synthesis of copper(II) complexes of hydrazones similar to 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone. These complexes exhibited significantly higher anticancer activity compared to their free ligands, demonstrating IC50 values as low as 3-5 μM against liver and colorectal cancer cell lines. The mechanism involved apoptosis induction through ROS generation .
- Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains. Results indicated that it could inhibit the growth of specific pathogens effectively, supporting its potential use in developing new antimicrobial agents.
- Coordination Chemistry Applications : Research into the binding affinities of this compound with transition metals revealed its potential application in catalysis and material science due to the stability of the formed complexes .
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions allows it to modulate various biochemical pathways.
Comparison with Similar Compounds
4-(Dimethylamino)benzaldehyde N,N-Dimethylcarbamylhydrazone (4DCh)
- Structure: Replaces the nicotinoyl group with a dimethylcarbamyl hydrazone moiety.
- Key Difference: The carbamyl group reduces metal-binding capacity compared to the nicotinoyl hydrazone, which has a pyridine ring capable of coordinating metals .
N'-(4-((3-Nitrobenzoyl)oxy)benzylidene)nicotinohydrazide (Compound 7)
Imidazole-Derived Hydrazones (e.g., 4(5)ImpClPh)
- Structure: Incorporates imidazole rings instead of dimethylamino or nicotinoyl groups.
- Activity : Demonstrated superior antifungal activity against Candida glabrata and Cladosporium cladosporioides (MIC ≤ 1 µg/mL), outperforming nystatin in some cases .
- Key Difference: The imidazole moiety enhances antifungal specificity but may reduce metal-chelating efficiency compared to nicotinoyl derivatives .
Bis-Hydrazones (e.g., 4-(Dimethylamino)benzaldehyde [4-(Dimethylamino)benzylidene]hydrazone)
- Structure: Contains two dimethylamino benzaldehyde units linked via a hydrazone bond.
- Key Difference: Symmetric structure may reduce solubility compared to asymmetric nicotinoyl hydrazones .
Pharmacological Activity Comparison
- Antifungal Activity: Nicotinoyl hydrazones generally show lower antifungal activity compared to imidazole derivatives, which benefit from heterocyclic nitrogen atoms enhancing microbial targeting .
- Metal Chelation: Nicotinoyl hydrazones exhibit stronger interactions with transition metals (e.g., Cu²⁺, Ni²⁺) due to the pyridine ring’s lone pair electrons, a feature exploited in coordination chemistry .
Physicochemical and Analytical Properties
- Crystallography: Unlike 4-(dimethylamino)benzohydrazide (CCDC 2032776), which forms hydrogen-bonded dimers, nicotinoyl hydrazones adopt planar configurations favorable for π-π stacking .
- Spectroscopy : IR spectra of hydrazones show characteristic bands at ~1610 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N-H stretch), consistent across derivatives .
- Computational Studies: DFT calculations on isonitrosoacetophenone nicotinoyl hydrazone reveal delocalized electron density across the hydrazone backbone, enhancing stability and reactivity .
Q & A
Q. What are the recommended synthetic routes for 4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone, and how can purity be optimized?
Answer: The compound is typically synthesized via Schiff base condensation between 4-(Dimethylamino)benzaldehyde and nicotinoyl hydrazide. A common protocol involves refluxing equimolar ratios in ethanol (or methanol) under acidic catalysis (e.g., acetic acid). Reaction progress is monitored by TLC, and the product is purified via recrystallization. For purity optimization, techniques like column chromatography (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, acetonitrile/water gradient) are recommended. Impurities such as unreacted aldehydes or hydrazides can be identified via LC-MS .
Q. What analytical methods are critical for structural characterization?
Answer:
- X-ray crystallography : Determines crystal packing, hydrogen-bonding networks, and bond angles (e.g., CCDC 2032776 provides structural data for analogous hydrazones) .
- Spectroscopy :
- FT-IR : Confirms hydrazone formation (C=N stretch ~1600 cm⁻¹, N-H stretch ~3200 cm⁻¹).
- NMR : ¹H/¹³C NMR identifies substituent effects (e.g., dimethylamino protons at δ ~3.0 ppm).
- DFT calculations : Validate electronic structures and predict reactivity .
Advanced Research Questions
Q. How can computational modeling improve the design of this compound for selective ion sensing?
Answer: Quantum chemical calculations (e.g., Gaussian or ORCA software) predict electronic transitions and binding affinities. For example:
- Reaction path searches : Identify optimal binding conformations with target ions (e.g., Al³+).
- TD-DFT : Simulates fluorescence emission spectra to evaluate ion selectivity.
Experimental validation involves fluorescence quenching titrations and Job’s plot analysis to determine stoichiometry. Comparative studies with derivatives (e.g., salicylaldehyde analogs) refine selectivity .
Q. How can researchers resolve contradictions in reported fluorescence quantum yields?
Answer: Discrepancies often arise from solvent polarity, pH, or competing quenching agents. A methodological approach includes:
- Standardized conditions : Use buffered solutions (pH 4–7) and degassed solvents to minimize oxygen interference.
- Control experiments : Compare with reference fluorophores (e.g., quinine sulfate).
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables affecting quantum yield .
Q. What strategies enhance the compound’s application in heterogeneous catalysis or membrane technologies?
Answer:
- Immobilization : Graft onto silica nanoparticles or polymer matrices (e.g., chitosan) via covalent bonding.
- Membrane integration : Blend with PVDF or cellulose acetate for ion-selective membranes. Performance metrics (flux, selectivity) are evaluated using ICP-OES or UV-Vis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
